![molecular formula C16H16N4O3 B380482 6-Amino-4-(3,4-dihidroxi fenil)-3-propil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo CAS No. 342780-02-3](/img/structure/B380482.png)

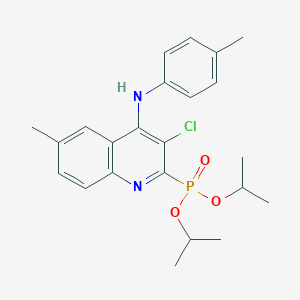

6-Amino-4-(3,4-dihidroxi fenil)-3-propil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimalárica

El compuesto ha demostrado una prometedora actividad antimalárica contra cepas de Plasmodium falciparum tanto sensibles como resistentes a la cloroquina . Los investigadores han explorado su potencial como un nuevo agente antimalárico debido a sus efectos inhibitorios sobre la enzima falcipaína-2 recombinante.

Fotocatálisis

Los compuestos basados en carbazol, incluidos los derivados de nuestro compuesto objetivo, se han investigado como fotocatalizadores. Estos materiales pueden cosechar eficientemente la energía de la luz y participar en reacciones fotoquímicas. La estructura del compuesto sugiere que puede exhibir propiedades fotocatalíticas interesantes, aunque se necesitan estudios adicionales .

Química Medicinal

Los compuestos que contienen imidazol han ganado atención en la química medicinal. La estructura única de nuestro compuesto, que incorpora tanto imidazol como porciones de pirazol, podría explorarse para el desarrollo potencial de fármacos. Los investigadores podrían investigar sus interacciones con objetivos biológicos, farmacocinética y perfiles de toxicidad .

Síntesis Orgánica

La síntesis del compuesto implica una reacción de tres componentes, lo que lo hace relevante en el campo de la síntesis orgánica. Los investigadores han empleado varios catalizadores (como alcaloides de cinchona, imidazol y γ-alúmina) para preparar eficientemente derivados relacionados de pirazol. Su funcionalidad de carbonitrilo agrega versatilidad para una mayor funcionalización .

Mecanismo De Acción

Target of Action

It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s known that the compound has some biological activity, but the specific molecular and cellular effects need to be studied further .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more .

Propiedades

Número CAS |

342780-02-3 |

|---|---|

Fórmula molecular |

C16H16N4O3 |

Peso molecular |

312.32g/mol |

Nombre IUPAC |

6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C16H16N4O3/c1-2-3-10-14-13(8-4-5-11(21)12(22)6-8)9(7-17)15(18)23-16(14)20-19-10/h4-6,13,21-22H,2-3,18H2,1H3,(H,19,20) |

Clave InChI |

WBVFLMMQRJGKKV-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

SMILES canónico |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380399.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B380400.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380401.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B380402.png)

![N-isopropyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380405.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![1,4-Bis[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B380411.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380413.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380417.png)

![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)

![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380422.png)